Diisopentyl phthalate

Descripción general

Descripción

It is a colorless, oily liquid with a molecular formula of C18H26O4 and a molecular weight of 306.40 g/mol . Phthalates, including diisopentyl phthalate, are widely used in the production of flexible plastics, such as polyvinyl chloride (PVC), and in various consumer products like cosmetics, personal care items, and medical devices .

Métodos De Preparación

Diisopentyl phthalate can be synthesized through the esterification of phthalic anhydride with isopentyl alcohol. The reaction typically involves heating phthalic anhydride with isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Metabolic Hydrolysis and Biotransformation

DiPeP undergoes enzymatic hydrolysis in biological systems, primarily mediated by esterases. This reaction cleaves the ester bonds, yielding monoester derivatives and alkyl alcohols as primary metabolites.

Key Metabolic Pathways:

-

Primary Hydrolysis :

This reaction dominates in mammals, with monoisopentyl phthalate detected as a major urinary metabolite .

-

Secondary Oxidation :

The alkyl chains of isopentanol undergo further oxidation to form hydroxylated or carboxylated derivatives, which are subsequently conjugated with glucuronic acid for excretion .

Table 1: Metabolites of DiPeP

Environmental Degradation Mechanisms

DiPeP degrades in soil and water through microbial action, involving hydroxylation, oxidation, and ring-opening reactions.

Microbial Degradation Pathway:

-

Hydroxylation : Microbial enzymes introduce hydroxyl groups to the ester side chains.

-

Ester Bond Cleavage : Formation of phthalic acid derivatives.

-

Ring Opening : Protocatechuic acid intermediates undergo meta- or ortho-cleavage, yielding acetyl-CoA and succinate for entry into the tricarboxylic acid cycle .

Key Reaction Steps:

Table 2: Degradation Intermediates and Toxicity

| Intermediate | Toxicity Change vs. Parent Compound | Notes |

|---|---|---|

| 2-Carboxybenzaldehyde | +15% | Increased hydrophilicity |

| Protocatechuic acid | +8% | Bioavailable for microbial utilization |

Reactivity in Experimental Models

-

THP-1 Cell Activation : DiPeP increases CD54 expression in human monocytes, indicating immunomodulatory potential via non-genomic pathways .

-

Oxidative Stress : Unlike other phthalates, DiPeP does not alter superoxide dismutase (SOD) or glutathione peroxidase (GPx) activity in renal cells but elevates glutathione S-transferase (GST) at low concentrations .

Stability Under Standard Conditions

DiPeP shows no hazardous reactivity under normal storage or handling conditions. Its stability is attributed to the saturated branched alkyl chains, which resist spontaneous oxidation .

Comparative Degradation Energy Barriers

Microbial degradation of DiPeP substitutes (e.g., DEHP-10) requires lower energy than unmodified phthalates:

This suggests that structural modifications in DiPeP analogs could enhance biodegradability .

Aplicaciones Científicas De Investigación

Industrial Applications

Diisopentyl phthalate is predominantly used as a plasticizer to enhance the flexibility and durability of PVC and other polymeric materials. The following table summarizes its key applications:

| Application | Description |

|---|---|

| Plasticizer in PVC | Enhances flexibility in products such as flooring, wall coverings, and hoses. |

| Ammunition Propellants | Used in formulations for military and commercial ammunition. |

| Personal Care Products | Previously found in cosmetics, though usage is now restricted in many regions. |

| Adhesives and Sealants | Improves the performance characteristics of adhesives used in construction. |

| Rubber Products | Added to rubber formulations to improve elasticity and processability. |

Health and Safety Concerns

Recent studies have highlighted potential health risks associated with DiPeP exposure. Research indicates that metabolites of DiPeP can be detected in urine samples of pregnant women, raising concerns about its endocrine-disrupting properties . Furthermore, DiPeP has been investigated for its skin sensitization potential and immunomodulatory effects through various in silico and in vitro methods .

Case Study: Skin Sensitization

A study evaluating the skin sensitization potential of DiPeP found no significant sensitizing effects when assessed using predictive models like QSAR TOOLBOX and ToxTree . However, the immunomodulatory effects observed in THP-1 activation assays indicate that further research is needed to fully understand the compound's biological impact.

Environmental Impact

This compound's presence in the environment has been documented, particularly concerning its occurrence in indoor environments due to its widespread use in building materials . The Swedish Chemicals Agency has noted that phthalates like DiPeP are often found in products that can contribute to indoor air pollution .

Case Study: Indoor Air Quality

A survey conducted on organic flame retardants and plasticizers found that DiPeP was prevalent in various building materials, which may affect indoor air quality and human health . This underscores the need for regulatory scrutiny and potential alternatives to reduce exposure risks.

Regulatory Status

The regulatory landscape surrounding DiPeP is evolving, particularly within the European Union where several phthalates have been classified as substances of very high concern (SVHC) due to their reproductive toxicity and endocrine-disrupting capabilities . Although DiPeP is not yet banned, its use is monitored closely under regulations such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).

Mecanismo De Acción

Diisopentyl phthalate exerts its effects primarily through endocrine disruption. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. In particular, this compound has been shown to alter the dopaminergic system, reduce plasma estradiol levels, and change the antioxidant system in gonads . It also affects the expression of steroidogenic proteins and receptors, leading to reduced testosterone production and other antiandrogenic effects .

Comparación Con Compuestos Similares

Diisopentyl phthalate is similar to other phthalate esters, such as di-n-butyl phthalate, diisobutyl phthalate, and dihexyl phthalate. it has unique properties and applications:

Di-n-butyl phthalate: Used as a plasticizer and in personal care products.

Diisobutyl phthalate: Similar applications as di-n-butyl phthalate but with different ester groups.

Dihexyl phthalate: Used as a plasticizer with higher molecular weight and longer ester chains.

This compound’s unique structure, with two isopentyl groups, provides distinct physical and chemical properties, making it suitable for specific applications in flexible plastics and medical devices .

Actividad Biológica

Diisopentyl phthalate (DiPeP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to concerns regarding potential endocrine disruption and reproductive toxicity. This article explores the biological effects of DiPeP, focusing on its mechanisms of action, toxicological data, and implications for human health.

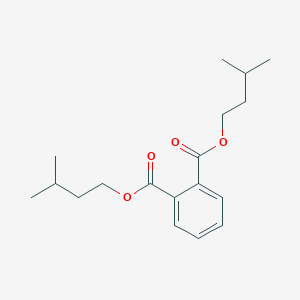

Chemical Structure and Properties

This compound is characterized by its diester structure, with two isopentyl groups attached to a phthalate backbone. It is primarily utilized in the production of polyvinyl chloride (PVC) and other polymers, contributing to the flexibility and durability of these materials.

Endocrine Disruption

Phthalates, including DiPeP, are known endocrine disruptors. They can interfere with hormone signaling pathways, which may lead to developmental and reproductive issues. A study indicated that exposure to DiPeP during critical developmental periods in rats resulted in alterations in hormone receptor expression and behavior linked to sex hormones . This suggests that DiPeP may disrupt androgen-dependent differentiation processes.

Reproductive Toxicity

Research has shown that DiPeP exposure can adversely affect reproductive performance. In a two-generation study involving rats, significant findings included decreased fertility rates and changes in organ weights associated with liver and kidney toxicity . The lowest observed adverse effect level (LOAEL) was determined to be around 4500 ppm based on these reproductive effects.

In Vivo Studies

In vivo assessments have demonstrated that DiPeP can induce liver and kidney damage at certain exposure levels. For instance, a repeat-dose toxicity study identified a no-observed-adverse-effect level (NOAEL) of approximately 50-168 mg/kg body weight per day, with liver and kidney effects observed at higher doses .

Genotoxicity

DiPeP has been evaluated for its genotoxic potential. Studies indicate that it is not mutagenic in bacterial mutation assays and does not induce structural chromosome aberrations in mammalian cells without metabolic activation . This suggests a relatively low risk for direct DNA damage.

Case Studies

Case Study 1: Hormonal Effects in Rats

A study assessed the impact of DiPeP on hormone-dependent behaviors in Wistar rats during gestation and lactation. Results showed alterations in behaviors controlled by sex hormones due to DiPeP exposure, highlighting its potential as an anti-androgenic compound .

Case Study 2: Human Exposure

Metabolites of DiPeP have been detected in urine samples from pregnant women, indicating potential human exposure through environmental or occupational routes. This raises concerns about the implications for fetal development and subsequent health outcomes .

Summary of Findings

Propiedades

IUPAC Name |

bis(3-methylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBFCARANRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209236 | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-50-5 | |

| Record name | Diisopentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPN6M4ZUIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary concerns surrounding Diisopentyl phthalate exposure?

A1: Research indicates that DiPeP exhibits antiandrogenic effects, particularly concerning male reproductive development. Studies have linked DiPeP exposure to altered hormone levels, testicular abnormalities, and impaired reproductive function in male rats. [, , , ] These findings raise concerns about potential implications for human health, especially during critical developmental windows.

Q2: How does this compound affect hormone production and signaling?

A2: DiPeP can disrupt the expression of genes crucial for steroidogenesis, the process of hormone production. For instance, in utero exposure to DiPeP was found to reduce mRNA levels of key steroidogenic genes, including Star, Cyp11a1, and Cyp17a1, in fetal rat testes. [] This downregulation can lead to decreased testosterone production, as observed in several studies. [, ] Additionally, DiPeP may impact hormone signaling by altering the expression of hormone receptors. [, ]

Q3: What specific developmental effects have been observed in rats exposed to this compound?

A3: Exposure to DiPeP during gestation and lactation has been linked to a range of developmental issues in male rats, mirroring characteristics of "phthalate syndrome". These effects include reduced anogenital distance, a sensitive marker of antiandrogenic activity, as well as alterations in the weight of reproductive organs like seminal vesicles and testes. [, ] Additionally, DiPeP exposure has been associated with testicular morphological changes, indicating potential disruption of normal testicular development. []

Q4: How does this compound compare to other phthalates in terms of potency?

A4: Research suggests that DiPeP is among the most potent antiandrogenic phthalates. [, ] While comparative studies are limited, its effects on hormone production and reproductive development in rats are comparable to, and in some cases even exceed, those observed with other well-studied phthalates like di-n-butyl phthalate (DnBP) and di(2-ethylhexyl) phthalate (DEHP). []

Q5: What is the significance of finding this compound metabolites in human populations?

A5: The detection of DiPeP metabolites in urine samples from pregnant women and children in Brazil, while not detected elsewhere, highlights a specific exposure scenario. [, ] While more research is needed to establish a definitive link between DiPeP exposure and adverse health outcomes in humans, the compound's potent antiandrogenic effects in animal models warrant careful consideration and further investigation into potential human health risks.

Q6: What analytical methods are used to measure this compound levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for detecting and quantifying DiPeP in various matrices, including environmental samples and biological fluids. [, ] This technique allows for the separation and identification of DiPeP from other compounds, ensuring accurate measurement even at trace levels. Solid phase extraction (SPE) is often used as a purification step prior to GC-MS analysis to concentrate the analyte and remove interfering substances. []

Q7: What are the implications of the observed effects of this compound for risk assessment?

A7: The antiandrogenic effects observed in animal studies, coupled with the documented human exposure to DiPeP, underscore the need for comprehensive risk assessments. [] Future research should focus on confirming these findings, elucidating the underlying mechanisms of action, and determining the human relevance of these effects. This information is crucial for developing effective risk management strategies to minimize potential health risks associated with DiPeP exposure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.